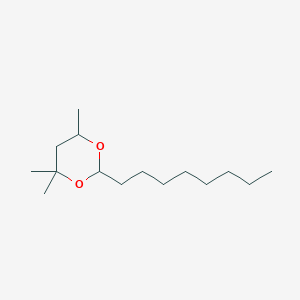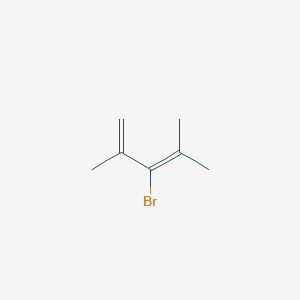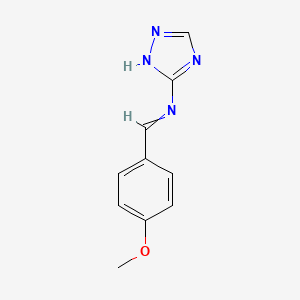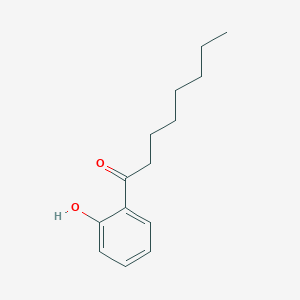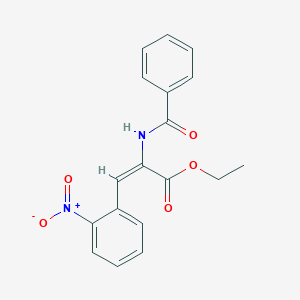
ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a benzamido group, a nitrophenyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with benzamide and 2-nitrobenzaldehyde. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction mixture is refluxed in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The benzamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of the nitrophenyl group: Formation of the corresponding amino derivative.
Reduction of the enone moiety: Formation of the corresponding alcohol.
Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
作用機序
The mechanism of action of ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its nitrophenyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzamido group and a nitrophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
6329-31-3 |
|---|---|
分子式 |
C18H16N2O5 |
分子量 |
340.3 g/mol |
IUPAC名 |
ethyl (E)-2-benzamido-3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H16N2O5/c1-2-25-18(22)15(19-17(21)13-8-4-3-5-9-13)12-14-10-6-7-11-16(14)20(23)24/h3-12H,2H2,1H3,(H,19,21)/b15-12+ |
InChIキー |
LMWWOVAHHAUGDN-NTCAYCPXSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


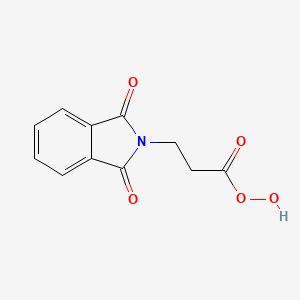
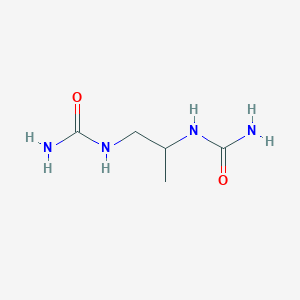
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
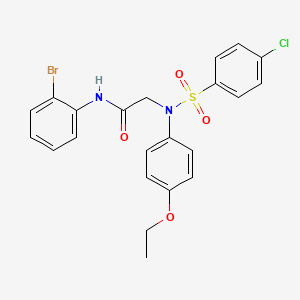
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
